molecular formula C8H11F2NO3 B15252720 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid

2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid

Cat. No.: B15252720
M. Wt: 207.17 g/mol
InChI Key: ZZJLIDWDISOZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C8H11F2NO3. This compound is of interest due to its unique chemical structure, which includes a piperidinone ring and two fluorine atoms. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid typically involves the reaction of a piperidinone derivative with a fluorinated reagent. One common method includes the reaction of 2-oxopiperidine with a difluorinated propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid
  • 2,2-Difluoro-3-(2-oxopiperidin-1-yl)butanoic acid
  • 2,2-Difluoro-3-(2-oxopiperidin-1-yl)pentanoic acid

Comparison: Compared to similar compounds, 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid is unique due to its specific piperidinone ring structure and the positioning of the fluorine atoms. These structural features can influence its chemical reactivity, biological activity, and stability, making it distinct from other related compounds .

Properties

Molecular Formula

C8H11F2NO3

Molecular Weight

207.17 g/mol

IUPAC Name

2,2-difluoro-3-(2-oxopiperidin-1-yl)propanoic acid

InChI

InChI=1S/C8H11F2NO3/c9-8(10,7(13)14)5-11-4-2-1-3-6(11)12/h1-5H2,(H,13,14)

InChI Key

ZZJLIDWDISOZON-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CC(C(=O)O)(F)F

Origin of Product

United States

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